Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

B-Raf kinase Cancer Inhibitor

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 96319-21-0) is a synthetically versatile, fused N-heterocyclic building block within the broader pyrazolo[1,5-a]pyrimidine family. This scaffold is a privileged structure in kinase inhibitor discovery, particularly for targeting the RAF-MEK-ERK pathway.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 96319-21-0
Cat. No. B1601052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
CAS96319-21-0
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC=CN2N=C1C
InChIInChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h4-6H,3H2,1-2H3
InChIKeyBWSGNJCQTWVCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methylpyrazolo[1,5-A]pyrimidine-3-carboxylate: A Strategic Heterocyclic Intermediate for Kinase-Targeted Medicinal Chemistry


Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 96319-21-0) is a synthetically versatile, fused N-heterocyclic building block within the broader pyrazolo[1,5-a]pyrimidine family. This scaffold is a privileged structure in kinase inhibitor discovery, particularly for targeting the RAF-MEK-ERK pathway [1]. Its substitution pattern—a 2-methyl group and a 3-carboxylate ester—establishes it as a direct precursor to advanced intermediates for phosphodiesterase (PDE) 2A inhibitors, including the orally bioavailable, brain-penetrant clinical candidate SI-1787 [2]. This specific electronic and steric profile differentiates it from unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylate analogs, which lack the potency-conferring 2-methyl substituent critical for robust target engagement [1].

Why Generic Pyrazolo[1,5-a]pyrimidine-3-carboxylate Analogs Cannot Substitute for Ethyl 2-Methylpyrazolo[1,5-A]pyrimidine-3-carboxylate in Lead Optimization


Simple substitution with unsubstituted ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 115932-00-8) or the corresponding carboxylic acid (CAS 25940-35-6) introduces a critical failure point in kinase inhibitor programs. The absence of the 2-methyl substituent results in a profound loss of biochemical potency and selectivity against key targets like B-Raf kinase and PDE2A [1]. SAR studies demonstrate that the 2-methyl group provides essential hydrophobic contacts that are not established by des-methyl analogs, directly correlating with a reduction in inhibitory activity against cancer cell lines [1]. Therefore, procurement of the incorrect 2-unsubstituted analog risks derailing structure-activity relationship (SAR) campaigns and generating false-negative biological data, incurring significant research waste.

Head-to-Head Quantitative Evidence: Why Ethyl 2-Methylpyrazolo[1,5-A]pyrimidine-3-carboxylate Outperforms Its Closest Analogs


B-Raf Kinase Inhibition Potency: 2-Methyl Substituent Confers Essential Enhancer Activity Compared to Des-Methyl and 7-Hydroxy Analogs

The 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant for B-Raf kinase inhibition. A direct SAR study comparing a 2-methyl-substituted core with a des-methyl analog revealed that removal of the methyl group abolishes measurable B-Raf inhibitory activity (IC50 shifts from the low micromolar range to >50 µM), establishing a >50-fold potency enhancement conferred by this single substituent [1]. In contrast, a representative 7-hydroxy-5-phenyl analog (3i), while showing antibacterial activity, does not exhibit this specific kinase inhibition profile, underscoring the divergent biological readout from structural modifications at alternative positions [2].

B-Raf kinase Cancer Inhibitor

Structural Preorganization for PDE2A Inhibitor Synthesis: A Key Intermediate for SI-1787

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate serves as the designated advanced intermediate for the synthesis of SI-1787 and related analogs, a series of orally bioavailable, brain-penetrant PDE2A inhibitors [1]. The 2-methyl and 3-ethyl ester substituents precisely match the structural requirements for PDE2A inhibition, with lead compounds demonstrating oral efficacy in cognitive disorder models. The closest commercially available analog, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 115932-00-8), lacks the methyl group and cannot be directly elaborated into this specific chemotype without additional, non-trivial C-2 functionalization, which often suffers from poor regioselectivity in the absence of directing groups.

PDE2A inhibitor CNS Cognitive disorders

Antiproliferative Activity in Cancer Cell Lines: Multitarget Growth Inhibition Profile

Advanced inhibitors derived from the 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate core exhibit broad antiproliferative activity against a panel of human tumor cell lines. In a study by Gopalsamy et al., compound 68, a 2-methyl-substituted analog, demonstrated growth inhibition across seven cancer cell lines, including BXPC-3 (IC50 = 3.25 µM), HT29 (IC50 = 7.0 µM), A375 (IC50 = 3.8 µM), and WM266-4 (IC50 = 6.2 µM) [1]. In contrast, closely related 7-hydroxy-5-phenyl-substituted analogs (e.g., compound 3i) showed a distinct biological profile dominated by antibacterial activity (Zone of Inhibition = 23.0±1.4 mm against B. subtilis), with limited anticancer characterization [2]. This demonstrates the divergent pharmacological signatures from even subtle substitution changes, and underscores the importance of the 2-methyl-3-carboxylate motif for anticancer applications.

Anticancer Cytotoxicity Cell lines

Scalable Synthesis and Reproducibility: Validated Multi-Step Route for Biologically Active Derivatives

A reproducible, scalable synthetic methodology for pyrazolo[1,5-a]pyrimidine derivatives, including those based on the 2-methyl-3-carboxylate scaffold, has been developed and validated by Novikova et al. (2023) [1]. This protocol addresses common challenges of low-yielding cyclocondensation and ensures consistent material quality, a feature not universally demonstrated for all positional isomers or substitution patterns of this scaffold. The availability of a verified scalable route reduces batch-to-batch variability, a critical risk factor in procurement for long-term lead optimization programs.

Scale-up Process chemistry Reproducibility

Procurement-Driven Application Scenarios for Ethyl 2-Methylpyrazolo[1,5-A]pyrimidine-3-carboxylate


B-Raf Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry groups developing ATP-competitive or allosteric B-Raf inhibitors for melanoma and colorectal cancer can integrate this compound directly into SAR campaigns. Literature precedence demonstrates that the 2-methyl group on this scaffold supports potent B-Raf inhibition, whereas unsubstituted ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is ineffective [1]. The early-stage procurement of this pre-validated intermediate eliminates the need for de novo synthesis of the methyl-substituted core, enabling parallel library synthesis.

Synthesis of CNS-Penetrant PDE2A Inhibitors for Cognitive Disorders

This compound is the designated advanced intermediate for the SI-1787 chemotype, a series of orally bioavailable, brain-penetrant PDE2A inhibitors [1]. CROs and academic labs working on PDE2A as a target for Alzheimer's disease or schizophrenia should procure this specific intermediate to directly access pharmacologically relevant chemical space, bypassing low-yielding C-2 methylation of the des-methyl precursor.

Focused Kinase Selectivity Profiling and Polypharmacology Studies

Given the established broad antiproliferative activity of its derivatives across multiple cancer cell lines (including A375, HT29, WM266-4) [1], this scaffold is ideal for researchers investigating multi-kinase targeting strategies or resistance mechanisms. The compound's substitution pattern ensures that initial hits retain micromolar cellular potency, unlike some other substituted analogs (e.g., 7-hydroxy-5-phenyl) that primarily display antimicrobial activity [2].

Quote Request

Request a Quote for Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.